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Compound of Interest

Compound Name: GSK-1482160 (isomer)

Cat. No.: B12423405 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
GSK-1482160 is an orally active and blood-brain barrier-penetrant negative allosteric

modulator of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily

expressed on immune cells, and its activation is a key step in the inflammatory cascade,

leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2] GSK-

1482160 reduces the efficacy of ATP at the P2X7R without affecting its affinity.[1][3][4] Due to

its role in modulating neuroinflammation, GSK-1482160 has been investigated as a potential

therapeutic agent. For research and diagnostic purposes, GSK-1482160 can be radiolabeled

with Carbon-11 ([11C]GSK-1482160) to serve as a positron emission tomography (PET)

radioligand for imaging P2X7R expression.[1][5] These application notes provide a detailed

overview of the ex vivo biodistribution of [11C]GSK-1482160 and protocols for related

experimental procedures.

Mechanism of Action and Signaling Pathway
GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor. Upon binding of

extracellular ATP, the P2X7R opens, allowing for the influx of Ca2+ and Na+ and the efflux of

K+. This ion exchange triggers downstream signaling events, including the activation of the

NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1.

Caspase-1 then cleaves pro-IL-1β into its active, secreted form. GSK-1482160 binds to a site
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on the P2X7R distinct from the ATP binding site and reduces the channel's opening probability

in response to ATP, thereby inhibiting the inflammatory cascade.
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Caption: P2X7R signaling and GSK-1482160 modulation.

Quantitative Data Presentation
The following tables summarize the quantitative biodistribution data of [11C]GSK-1482160 from

studies in mice and humans.

Table 1: Biodistribution of [11C]GSK-1482160 in Saline-Treated and Lipopolysaccharide (LPS)-

Treated Mice.[6]

Data are presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± SD.

LPS treatment was used to induce a neuroinflammatory state.
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Organ 15 min (%ID/g) 30 min (%ID/g) 60 min (%ID/g)

Saline-Treated

Blood 2.8 ± 0.5 1.9 ± 0.3 1.1 ± 0.2

Heart 3.1 ± 0.6 2.1 ± 0.4 1.2 ± 0.3

Lungs 4.5 ± 0.9 3.0 ± 0.6 1.8 ± 0.4

Liver 10.2 ± 2.0 8.5 ± 1.7 6.1 ± 1.2

Spleen 2.5 ± 0.5 1.8 ± 0.4 1.0 ± 0.2

Kidneys 5.8 ± 1.2 4.2 ± 0.8 2.5 ± 0.5

Muscle 1.5 ± 0.3 1.0 ± 0.2 0.6 ± 0.1

Bone 2.1 ± 0.4 1.5 ± 0.3 0.9 ± 0.2

Brain 0.8 ± 0.2 0.6 ± 0.1 0.4 ± 0.1

LPS-Treated

Blood 8.1 ± 1.6 6.2 ± 1.2 3.9 ± 0.8

Heart 9.0 ± 1.8 6.8 ± 1.4 4.1 ± 0.8

Lungs 13.1 ± 2.6 9.8 ± 2.0 6.2 ± 1.2

Liver 23.8 ± 4.8 19.5 ± 3.9 14.2 ± 2.8

Spleen 7.3 ± 1.5 5.6 ± 1.1 3.5 ± 0.7

Kidneys 16.8 ± 3.4 12.8 ± 2.6 8.0 ± 1.6

Muscle 4.4 ± 0.9 3.3 ± 0.7 2.1 ± 0.4

Bone 6.1 ± 1.2 4.6 ± 0.9 2.9 ± 0.6

Brain 2.3 ± 0.5 1.8 ± 0.4 1.2 ± 0.2

Table 2: Biodistribution of [11C]GSK-1482160 in Normal Human Subjects.[7]

Data are presented as the mean Standardized Uptake Value (SUV) ± SD at 20 minutes post-

injection.
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Region Mean SUV ± SD

Brain 1.04 ± 0.19

Urine 7.21 ± 6.57

Experimental Protocols
The following are generalized protocols for key experiments related to the ex vivo

biodistribution of GSK-1482160.

Protocol 1: Ex Vivo Biodistribution in a Mouse Model of
Neuroinflammation
This protocol describes the steps for assessing the tissue distribution of [11C]GSK-1482160 in

mice with lipopolysaccharide (LPS)-induced inflammation.
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Caption: Ex vivo biodistribution workflow.
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Materials:

Male C57BL/6 mice

Lipopolysaccharide (LPS) from E. coli

[11C]GSK-1482160

Saline solution

Anesthesia (e.g., isoflurane)

Gamma counter

Standard laboratory dissection tools

Procedure:

Animal Acclimation: Acclimatize male C57BL/6 mice to laboratory conditions for at least one

week.

Induction of Neuroinflammation:

Prepare a solution of LPS in sterile saline.

Administer a single intraperitoneal (i.p.) injection of LPS (5 mg/kg) to the treatment group.

Administer an equivalent volume of sterile saline to the control group.

Allow 72 hours for the inflammatory response to develop.[5]

Radioligand Administration:

Administer a bolus injection of [11C]GSK-1482160 via the tail vein. The exact dose will

depend on the specific activity and experimental design.

Tissue Collection:
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At designated time points post-injection (e.g., 15, 30, and 60 minutes), euthanize the mice.

[5]

Collect blood via cardiac puncture.

Perfuse the animals with saline to remove blood from the organs.

Dissect the organs of interest (e.g., brain, liver, heart, lungs, kidneys, spleen, muscle,

bone).

Radioactivity Measurement:

Weigh each tissue sample.

Measure the radioactivity in each sample using a gamma counter.

Include standards of the injected dose to calculate the percentage of injected dose per

gram of tissue.

Data Analysis:

Calculate the %ID/g for each tissue.

Perform statistical analysis (e.g., two-way ANOVA) to compare the uptake between the

saline- and LPS-treated groups at different time points.[6]

Protocol 2: In Vitro Autoradiography of [11C]GSK-
1482160 in Tissue Sections
This protocol outlines the steps for visualizing the binding of [11C]GSK-1482160 to P2X7R in

tissue sections.

Materials:

Frozen tissue sections (e.g., from an experimental autoimmune encephalomyelitis (EAE) rat

model)

[11C]GSK-1482160
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Binding buffer (e.g., Tris-HCl with appropriate salts)

Wash buffer

Phosphor imaging plates or autoradiography film

Microscope slides

Procedure:

Tissue Preparation:

Cryosection frozen tissue blocks into thin sections (e.g., 20 µm).

Mount the sections onto microscope slides and allow them to air dry.

Incubation with Radioligand:

Pre-incubate the slides in binding buffer to rehydrate the tissue.

Incubate the slides with a solution of [11C]GSK-1482160 in binding buffer. The

concentration of the radioligand should be optimized based on its specific activity and

affinity (e.g., in the low nanomolar range).

For non-specific binding determination, incubate a parallel set of slides with [11C]GSK-

1482160 in the presence of a high concentration of non-radiolabeled GSK-1482160.

Washing:

Wash the slides in ice-cold wash buffer to remove unbound radioligand. The duration and

number of washes should be optimized.

Briefly rinse the slides in deionized water to remove buffer salts.

Imaging:

Dry the slides thoroughly.
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Expose the slides to a phosphor imaging plate or autoradiography film. The exposure time

will depend on the amount of radioactivity bound to the tissue.

Develop the film or scan the imaging plate to visualize the distribution of the radioligand.

Data Analysis:

Quantify the signal intensity in different regions of interest using densitometry software.

Compare the total binding to the non-specific binding to determine the specific binding of

[11C]GSK-1482160.

Conclusion
The ex vivo biodistribution studies of [11C]GSK-1482160 demonstrate its utility as a radioligand

for imaging the P2X7 receptor. The uptake of [11C]GSK-1482160 is significantly increased in a

mouse model of neuroinflammation, indicating its potential as a biomarker for inflammatory

conditions.[6][8] The protocols provided herein offer a framework for conducting ex vivo

biodistribution and in vitro autoradiography studies to further investigate the pharmacokinetics

and target engagement of GSK-1482160 and other P2X7R modulators.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://jnm.snmjournals.org/content/58/3/458
https://jnm.snmjournals.org/content/59/supplement_1/1009
https://jnm.snmjournals.org/content/jnumed/early/2016/10/19/jnumed.116.181354.full.pdf
https://www.benchchem.com/product/b12423405#ex-vivo-biodistribution-studies-of-gsk-1482160
https://www.benchchem.com/product/b12423405#ex-vivo-biodistribution-studies-of-gsk-1482160
https://www.benchchem.com/product/b12423405#ex-vivo-biodistribution-studies-of-gsk-1482160
https://www.benchchem.com/product/b12423405#ex-vivo-biodistribution-studies-of-gsk-1482160
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12423405?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

